![molecular formula C16H18O8 B013741 4-Methylumbelliferyl glucoside CAS No. 18997-57-4](/img/structure/B13741.png)
4-Methylumbelliferyl glucoside
Overview
Description
4-Methylumbelliferyl-β-D-glucopyranoside (4-MU-β-D-Glc) is a sensitive fluorogenic substrate for β-glucosidase and β-glucocerebrosidase, yielding a blue fluorescent solution .
Synthesis Analysis
The synthesis of 4-Methylumbelliferyl glucoside and its derived compounds has been a subject of research. The compound has been synthesized using the Helferich method, which involves the glycosylation of 4-methylumbelliferone with glycosyl acetates in the presence of boron trifluoride etherate combined with triethylamine, pyridine, or 4-dimethylaminopyridine under mild conditions .
Molecular Structure Analysis
The 4-Methylumbelliferyl glucoside molecule contains a total of 44 bond(s). There are 26 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), 4 hydroxyl group(s), 1 primary alcohol(s), 3 secondary alcohol(s), 1 ether(s) (aliphatic) .
Chemical Reactions Analysis
4-Methylumbelliferyl glucoside is a beta-D-glucoside having a 4-methylumbelliferyl substituent at the anomeric position. It has a role as a chromogenic compound . It is used in enzyme assays just after cell lysis process .
Physical And Chemical Properties Analysis
4-Methylumbelliferyl glucoside has a molecular weight of 338.31 g/mol . It is a member of coumarins, a monosaccharide derivative, and a beta-D-glucoside .
Scientific Research Applications
Biochemical Reagent
4-Methylumbelliferyl-beta-D-glucopyranoside is a biochemical reagent . It is used in various biochemical assays as a substrate for the enzyme β-glucosidase .
Enzyme Activity Assay
This compound has been used as a substrate in glucosylceramidase β enzyme activity assays in lysosome-enriched fractions from primary hippocampal neurons .
Yeast Fermentation
In the field of microbiology, 4-Methylumbelliferyl-beta-D-glucopyranoside is used in β-glucosidase assays during yeast fermentation .
Glucocerebrosidase Activity Assay
It is used to assay glucocerebrosidase 1 (GBA1)-related glucosidase activity in macrophage cell lines .
Fluorogenic Substrate
4-Methylumbelliferyl-beta-D-glucopyranoside serves as a fluorogenic substrate for measuring β-glucoronidiase activity .
Identification of Escherichia coli
This compound is used for the rapid and sensitive identification of Escherichia coli .
Plant Molecular Study
It is ideal for plant molecular studies as a way to examine gene expression under various promoters .
Glycosidase Research
4-Methylumbelliferyl-beta-D-glucopyranoside is a synthetic enzymatic substrate for glycosidase . This makes it a valuable tool in the research of glycosidases and their roles in various biological processes .
Future Directions
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl-beta-D-glucopyranoside is the enzyme β-glucosidase . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds in complex sugars, contributing to the breakdown and utilization of carbohydrates.
Mode of Action
4-Methylumbelliferyl-beta-D-glucopyranoside acts as a fluorogenic substrate for β-glucosidase . When β-glucosidase interacts with this compound, it cleaves the glycosidic bond, releasing a highly fluorescent molecule called 4-methylumbelliferyl (4-MU) .
Biochemical Pathways
The action of 4-Methylumbelliferyl-beta-D-glucopyranoside primarily affects the carbohydrate metabolism pathway . Specifically, it is involved in the breakdown of complex sugars by β-glucosidase. The release of 4-MU upon cleavage can be used to monitor the activity of β-glucosidase, providing insights into the functioning of this metabolic pathway .
Result of Action
The cleavage of 4-Methylumbelliferyl-beta-D-glucopyranoside by β-glucosidase results in the release of 4-MU, a highly fluorescent molecule . This fluorescence can be detected and measured, providing a quantitative readout of β-glucosidase activity. Therefore, the compound can be used as a tool to study carbohydrate metabolism and related disorders.
Action Environment
The fluorescence of 4-MU, the product of the enzymatic reaction, is pH-dependent . Its excitation maxima vary at different pH values, being 330 nm at pH 4.6, 370 nm at pH 7.4, and 385 nm at pH 10.4 . Therefore, the action, efficacy, and stability of 4-Methylumbelliferyl-beta-D-glucopyranoside can be influenced by the pH of the environment.
properties
IUPAC Name |
4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDPTGPSBJVHCN-YMILTQATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275261 | |
Record name | 4-Methylumbelliferyl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901275261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
Record name | 4-Methylumbelliferyl glucoside | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11186 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
4-Methylumbelliferyl glucoside | |
CAS RN |
18997-57-4 | |
Record name | 4-Methylumbelliferyl β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18997-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methylumbelliferyl beta-D-glucoside | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13177 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Methylumbelliferyl β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901275261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(β-D-glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.836 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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